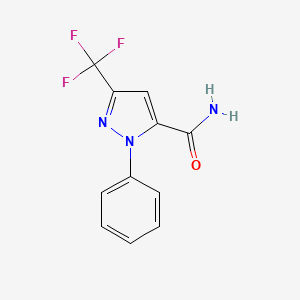

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it an attractive candidate for various applications in medicinal chemistry and agrochemistry .

Wirkmechanismus

Mode of Action

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity and interaction with targets .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 255.2 , which could potentially influence its pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with various amines under suitable conditions. For example, the reaction with tert-butylamine under Sonogashira-type cross-coupling conditions can yield the desired compound .

Another method involves the cyclization of oximes derived from 5-alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes using silver triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and multicomponent procedures can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form pyrazolo[4,3-c]pyridines and other heterocyclic structures.

Common Reagents and Conditions

Silver Triflate: Used as a catalyst in cyclization reactions.

Tert-Butylamine: Employed in Sonogashira-type cross-coupling reactions.

Major Products Formed

Pyrazolo[4,3-c]pyridines: Formed through cyclization reactions.

Various Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Agrochemistry: It is employed in the development of agrochemicals with enhanced stability and efficacy.

Material Science: The compound’s unique properties make it suitable for use in photovoltaic and electroluminescent applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its stability, lipophilicity, and binding affinity to target proteins. These properties make it a valuable compound in various scientific research applications .

Biologische Aktivität

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Structure and Properties

The compound features a pyrazole ring with a trifluoromethyl group and a phenyl substituent, which significantly influences its biological properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. A study investigated the antimicrobial effects against various bacteria and fungi, revealing effective inhibition against both Gram-positive and Gram-negative strains. The tested organisms included:

| Microorganism | Type | Result |

|---|---|---|

| Bacillus subtilis | Gram-positive | Effective inhibition |

| Staphylococcus aureus | Gram-positive | Effective inhibition |

| Escherichia coli | Gram-negative | Moderate inhibition |

| Pseudomonas aeruginosa | Gram-negative | Weak inhibition |

| Candida albicans | Fungi | Effective inhibition |

The compound showed varying degrees of activity, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds containing the pyrazole structure have been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings:

- Cell Proliferation Inhibition : At concentrations as low as 1 μM, significant morphological changes were observed in treated cells.

- Caspase Activation : The compound enhanced caspase-3 activity by 1.33 to 1.57 times at 10 μM, indicating its role in promoting apoptosis in cancer cells .

The mechanism by which this compound exerts its effects may involve the disruption of microtubule assembly and interference with cellular signaling pathways related to apoptosis. This is consistent with findings that compounds with similar structures can destabilize microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study on MDA-MB-231 cells showed that treatment with pyrazole derivatives led to a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Efficacy : In agricultural applications, compounds similar to this compound have been used as biocides to control plant pathogens effectively.

Eigenschaften

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWCMPNKMJHBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.